molecular formula C15H16Cl3N3 B6196661 2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 2703778-96-3

2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B6196661
CAS No.: 2703778-96-3
M. Wt: 344.7
InChI Key:
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Description

2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorinated benzene derivative reacts with the benzimidazole core.

    Attachment of the Ethanamine Side Chain: The ethanamine side chain is attached through a nucleophilic substitution reaction, where an amine group reacts with an appropriate leaving group on the benzimidazole derivative.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amines or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo various substitution reactions, particularly at the benzene ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under acidic or basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Halogenated derivatives or other substituted benzimidazole compounds.

Scientific Research Applications

2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its bioactive properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound of the class, known for its broad range of biological activities.

    2-(2-chlorophenyl)-1H-benzimidazole: A similar compound with a chlorophenyl group at a different position.

    2-(4-chlorophenyl)-1H-benzimidazole: Another similar compound with the chlorophenyl group at the para position.

Uniqueness

2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine side chain. This unique structure can lead to distinct biological activities and properties compared to other benzimidazole derivatives.

Properties

CAS No.

2703778-96-3

Molecular Formula

C15H16Cl3N3

Molecular Weight

344.7

Purity

95

Origin of Product

United States

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